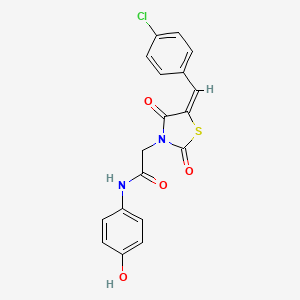

(E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide

Description

(E)-2-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide is a thiazolidine-2,4-dione (TZD) derivative characterized by a 4-chlorobenzylidene substituent at the 5th position of the TZD core and an N-(4-hydroxyphenyl)acetamide side chain. The TZD scaffold is well-documented for its role in modulating biological targets such as histone deacetylases (HDACs) and vascular endothelial growth factor receptors (VEGFR-2), making this compound a candidate for anticancer and anti-inflammatory applications . The 4-chloro group enhances lipophilicity and electronic effects, while the 4-hydroxyphenyl moiety may contribute to hydrogen bonding and solubility.

Properties

IUPAC Name |

2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O4S/c19-12-3-1-11(2-4-12)9-15-17(24)21(18(25)26-15)10-16(23)20-13-5-7-14(22)8-6-13/h1-9,22H,10H2,(H,20,23)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDCMTQKMVIYNI-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.

Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced through a condensation reaction with an appropriate aldehyde.

Attachment of the Hydroxyphenylacetamide Moiety: This final step involves the acylation of the thiazolidine intermediate with a hydroxyphenylacetic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

Key Reaction Steps and Conditions

Chemical Transformations

The compound undergoes several transformations under specific conditions:

3.1. Hydrolysis

-

Acidic/Basic Conditions : The thiazolidinone ring may hydrolyze to yield open-chain derivatives, while the acetamide linkage could cleave to form carboxylic acids .

-

Enzymatic Degradation : Potential metabolic pathways involving esterases or amidases, though specific data for this compound is limited.

3.2. Substitution Reactions

-

O-Methylation : The 4-hydroxyphenyl group may undergo methylation under basic conditions (e.g., methyl iodide, K₂CO₃) .

-

Thiazolidinone Ring Opening : Reductive cleavage (e.g., with H₂O in acidic conditions) could yield mercaptans or sulfides .

Potential Reaction Mechanisms

4.1. Cyclization Pathway

The formation of the thiazolidinone core involves:

-

Imine Formation : Reaction of benzaldehyde derivatives with ethylenediamine.

-

Sulfur Nucleophilic Attack : Mercaptoacetic acid (or similar thiols) attacks the imine carbon, forming a five-membered ring.

-

Intramolecular Cyclization : Closure of the ring via elimination .

4.2. Benzylidene Substitution

The 4-chlorobenzylidene group is introduced via:

-

Condensation : Benzaldehyde reacts with the thiazolidinone’s carbonyl group.

-

Electrophilic Addition : Chlorine substitution on the benzene ring enhances reactivity for subsequent substitutions .

Research Findings

While direct data for this compound is limited, structural analogs provide insights:

-

Antioxidant Activity : Thiazolidinones with 4-hydroxyphenyl substituents show EC₅₀ values as low as 0.565 mM in lipid peroxidation assays .

-

Docking Studies : The thiazolidinone core interacts with enzymes (e.g., VEGFR-2) via hydrogen bonding and hydrophobic interactions .

-

Synthetic Efficiency : One-pot methods using nano-catalysts (e.g., CdZr₄(PO₄)₆) achieve high yields (up to 93%) under mild conditions .

Challenges and Considerations

-

Regioselectivity : Control of the (E)-configuration during benzylidene formation requires precise reaction conditions (e.g., solvent polarity).

-

Stability : The thiazolidinone ring’s susceptibility to hydrolysis necessitates careful handling during synthesis .

-

Scalability : Multi-step routes may require optimization for industrial applications, particularly in acylation steps .

Scientific Research Applications

Synthetic Route Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | 4-Chlorobenzaldehyde + Thiazolidine-2,4-dione | Base (e.g., TEA), solvent (ethanol), reflux |

| 2 | Purification | Product from Step 1 | Recrystallization or chromatography |

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. Specifically, (E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide has shown effectiveness against various Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Studies have highlighted the potential anticancer activity of thiazolidine derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways such as the PI3K/Akt pathway. This suggests a promising role in cancer therapeutics.

Antifungal Activity

This compound has also been tested for antifungal properties. Preliminary results indicate that it may disrupt fungal cell wall integrity, making it a candidate for further development in antifungal treatments.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of thiazolidine derivatives for their antimicrobial activity. The specific compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent for bacterial infections .

Case Study 2: Anticancer Mechanisms

Research conducted by Pensoft focused on the anticancer effects of thiazolidine derivatives, including this compound. The findings suggested that this compound could induce apoptosis in breast cancer cell lines through caspase activation .

Case Study 3: Antifungal Activity

A recent study on antifungal agents explored various thiazolidine derivatives and their effects on Candida species. The compound was noted for its ability to cause morphological changes in fungal cells, indicating a novel mechanism of action that warrants further investigation .

Mechanism of Action

The mechanism of action of (E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table compares key physicochemical parameters of the target compound with structurally related TZD derivatives:

Notes:

- Halogen substituents (Cl, Br, F) on the benzylidene group correlate with increased melting points and molecular weights due to enhanced intermolecular interactions (e.g., halogen bonding) .

- Electron-withdrawing groups (e.g., nitro in 4a–4d) on the acetamide side chain reduce solubility but improve stability, as seen in higher melting points .

Anticancer Potential

- GB33 (4-chlorobenzylidene, fluorobenzo[d]thiazol): Exhibited moderate VEGFR-2 inhibition (IC₅₀ ~1.2 µM) in enzymatic assays, attributed to the chloro-substituted TZD core .

- 4c (4-bromobenzylidene, nitrobenzo[d]thiazol): Demonstrated potent anticancer activity (IC₅₀ ~0.8 µM against HepG2 cells), likely due to synergistic effects of bromine (enhanced lipophilicity) and the nitro group (electron-deficient pharmacophore) .

- Target Compound : While direct data are unavailable, the 4-hydroxyphenyl group may improve cellular uptake and HDAC4 binding, as hydroxyl groups are critical for HDAC inhibition .

Antimicrobial and Analgesic Activity

- Pyrazole-TZD hybrids (e.g., 8c, 8e in ): Showed significant analgesic activity (ED₅₀ ~25 mg/kg) due to dual modulation of COX-2 and opioid receptors .

- Thiazole derivatives (e.g., 8f, 8j in ): Exhibited antimicrobial activity (MIC ~6.25 µg/mL against S. aureus), highlighting the role of 4-hydroxyphenyl and methoxy substituents in disrupting bacterial membranes .

Biological Activity

(E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide is a synthetic compound belonging to the thiazolidine family, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine ring, a chlorobenzylidene group, and an acetamide moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazolidine ring can interact with various enzymes, potentially acting as an inhibitor. For instance, thiazolidine derivatives have been noted for their ability to inhibit bacterial enzymes such as MurB, crucial for peptidoglycan biosynthesis .

- Receptor Modulation : The compound may modulate receptor activity, particularly in the context of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which is involved in glucose metabolism and lipid homeostasis. Some derivatives have shown partial agonist activity at PPARγ, suggesting potential antidiabetic effects .

- Antioxidant Activity : The presence of hydroxyl groups enhances the antioxidant potential of the compound, which can neutralize free radicals and reduce oxidative stress .

Biological Activities

The compound's biological activities can be categorized into several key areas:

Antimicrobial Activity

Studies indicate that thiazolidine derivatives exhibit significant antimicrobial properties. For example:

- Antibacterial Effects : The compound has been tested against various Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics like ampicillin .

- Antifungal Properties : Some derivatives have demonstrated antifungal activity against Candida species, indicating potential use in treating fungal infections .

Antidiabetic Potential

Research has shown that compounds similar to this compound can improve insulin sensitivity and exhibit hypoglycemic effects through PPARγ activation. This suggests a possible role in managing type 2 diabetes mellitus .

Anti-inflammatory Effects

Thiazolidine derivatives are also investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, contributing to their therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazolidine derivatives:

- Study on Antimicrobial Activity : A recent investigation demonstrated that a series of thiazolidine derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the structure-activity relationship, noting that modifications in the benzylidene moiety enhanced activity .

- Antidiabetic Assessment : In vivo studies evaluated compounds similar to this compound for their hypoglycemic effects. Results indicated significant reductions in blood glucose levels in diabetic models, supporting their potential as antidiabetic agents .

- Antioxidant Evaluation : A comparative study on antioxidant activities revealed that certain thiazolidine derivatives showed superior scavenging abilities against free radicals compared to standard antioxidants like ascorbic acid .

Data Tables

Q & A

Q. What experimental methods validate hypothesized molecular targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Pull-Down Assays : Biotinylated probes to isolate target proteins from cell lysates .

- SPR Analysis : Surface plasmon resonance to measure real-time binding kinetics (KD ~10⁻⁷ M) .

- CRISPR-Cas9 Knockouts : Cell lines with deleted targets (e.g., COX-2) to confirm activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.